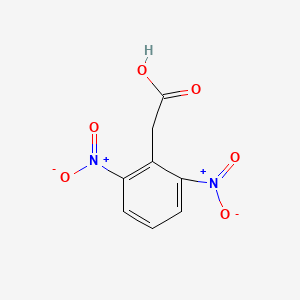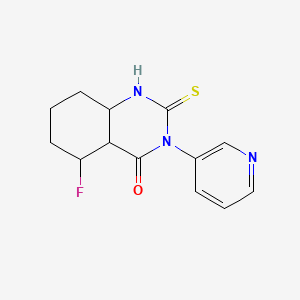
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, also known as FPQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule belongs to the quinazoline family and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will explore the scientific research applications of FPQ and list future directions for further research.
作用機序
The mechanism of action of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with various cellular targets. This compound has been found to bind to the ATP-binding site of topoisomerase II, thereby inhibiting its activity. Additionally, this compound has been found to induce the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in epigenetic regulation. This inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression.
実験室実験の利点と制限
One of the main advantages of using 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments is its potency. This compound has been found to exhibit potent anti-cancer activity at low concentrations. Additionally, this compound has been found to be relatively stable in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to cells in vitro.
将来の方向性
There are several future directions for further research on 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. One area of research is in the development of more potent analogs of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound in cancer cells. It would also be interesting to explore the potential use of this compound in combination with other anti-cancer agents. Finally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo.
合成法
The synthesis of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves the reaction of 3-amino-pyridine-2-thiol with 5-fluoroisatoic anhydride in the presence of a base. The resulting product is then subjected to cyclization with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a catalyst. The final product is obtained after purification using column chromatography. This method has been reported to yield this compound with a purity of over 95%.
科学的研究の応用
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
特性
IUPAC Name |
5-fluoro-3-pyridin-3-yl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h2-3,6-7,9-11H,1,4-5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHGPGYWOKBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1)F)C(=O)N(C(=S)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

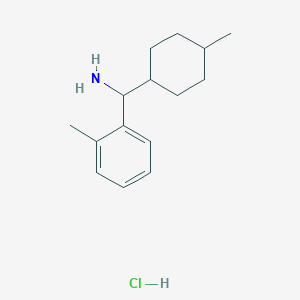
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide](/img/structure/B2818602.png)
![1-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)

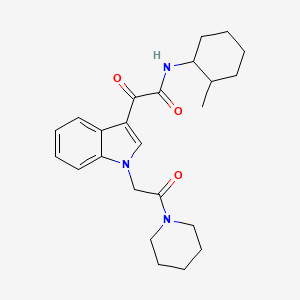
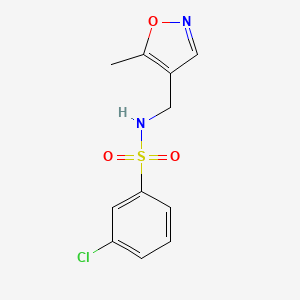


![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)
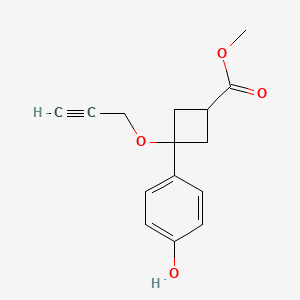
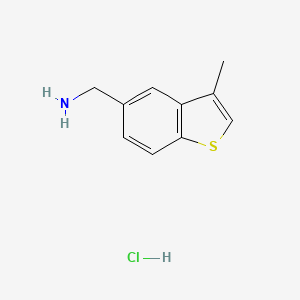
![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)
